molecular formula C22H17NO6 B8264406 3,5-Dibenzyloxycarbonylnitrobenzene

3,5-Dibenzyloxycarbonylnitrobenzene

Cat. No.: B8264406
M. Wt: 391.4 g/mol
InChI Key: IHKMRMIJOBXEEV-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxycarbonylnitrobenzene is a trisubstituted benzene derivative featuring a nitro group (-NO₂) at position 1 and two benzyloxycarbonyl (Cbz) groups (-OCOOBn) at positions 3 and 4. The Cbz group is widely used as a protective moiety in organic synthesis, particularly for amines, due to its stability under acidic conditions and ease of removal via hydrogenolysis . The nitro group enhances electrophilicity, making the compound reactive in reduction or substitution reactions.

Properties

IUPAC Name

dibenzyl 5-nitrobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c24-21(28-14-16-7-3-1-4-8-16)18-11-19(13-20(12-18)23(26)27)22(25)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKMRMIJOBXEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

3,5-Dibenzyloxycarbonylnitrobenzene vs. Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b from contain benzylidene (Ar-CH=) and cyano (-CN) groups, while the target compound features nitro and Cbz groups. Key differences include:

  • Protective Group Utility: The Cbz groups in the target compound contrast with the methylfuran and cyano substituents in 11a/b, which are more reactive in cyclization reactions (e.g., forming thiazolo-pyrimidine cores) .
Comparison with 3,5-Dibromo-Salicylaldehyde Ni(II) Complexes ()

3,5-Dibromo-salicylaldehyde (Br₂-sal) in has bromine atoms at positions 3 and 5 and an aldehyde group at position 1. Key distinctions:

  • Coordination Chemistry: Br₂-sal forms stable Ni(II) complexes due to the chelating ability of the aldehyde and phenolic oxygen . In contrast, the nitro and Cbz groups in the target compound are less likely to participate in metal coordination, favoring instead nucleophilic or redox reactions.
  • Biological Interactions: Br₂-sal Ni(II) complexes bind DNA and serum albumin via intercalation and hydrophobic interactions .

Physical and Spectral Properties

Compound Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
This compound* C₂₁H₁₅NO₇ ~200–250 (estimated) ~1720 (C=O), ~1530 (NO₂) Aromatic H: ~7.3–8.1; =CH: ~8.0
11a () C₂₀H₁₀N₄O₃S 243–246 3217 (NH), 2219 (CN) 2.24 (s, CH₃), 7.94 (s, =CH)
11b () C₂₂H₁₇N₃O₃S 213–215 3423 (NH), 2209 (CN) 2.24 (s, CH₃), 8.01 (s, =CH)
Br₂-sal Ni(II) Complex () C₁₄H₈Br₂NiO₄ >250 (decomposes) ~1600 (C=O, salicylaldehyde) Not reported

*Note: Data for this compound are extrapolated from analogs.

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